molecular formula C19H21N3O4 B3467295 1-(3,5-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine

1-(3,5-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B3467295
M. Wt: 355.4 g/mol
InChI Key: HLEMTPIRIPLWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. CPP is a piperazine-based compound that has been synthesized for its use in biological and medicinal studies. The compound has been found to have various biochemical and physiological effects, making it a valuable tool in scientific research.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine involves its ability to interact with various biological targets, including enzymes and receptors. The compound has been found to bind to the active site of acetylcholinesterase, inhibiting its activity and leading to an increase in the levels of acetylcholine in the brain. This property of this compound has been exploited in the development of drugs for the treatment of Alzheimer's disease. This compound has also been found to interact with the cannabinoid receptors, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to inhibit acetylcholinesterase, interact with the cannabinoid receptors, and modulate the levels of various neurotransmitters in the brain. The compound has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the development of drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,5-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments include its ability to interact with various biological targets, its high purity, and its availability. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are various future directions for the use of 1-(3,5-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine in scientific research. These include its potential use in the development of drugs for the treatment of Alzheimer's disease, chronic pain, and inflammation. This compound may also have applications in the development of drugs for the treatment of various neurological and psychiatric disorders. Further research is needed to explore the full potential of this compound in these areas.
In conclusion, this compound is a piperazine-based compound that has gained attention in the scientific community due to its potential applications in various fields of research. The compound has been found to have various biochemical and physiological effects, making it a valuable tool in scientific research. The future directions for the use of this compound in scientific research are promising, and further research is needed to explore its full potential.

Scientific Research Applications

1-(3,5-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine has been widely used in scientific research due to its ability to interact with various biological targets. The compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property of this compound has led to its use in the development of drugs for the treatment of Alzheimer's disease. This compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs for the treatment of chronic pain and inflammation.

properties

IUPAC Name

[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-25-16-10-15(11-17(12-16)26-2)19(24)22-8-6-21(7-9-22)18(23)14-4-3-5-20-13-14/h3-5,10-13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEMTPIRIPLWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,5-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3,5-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3,5-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(3,5-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(3,5-dimethoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.